3-Methylthieno[3,2-b]pyridine-7-carboxylic acid is a heterocyclic compound characterized by its unique thieno-pyridine structure. The molecular formula for this compound is , indicating the presence of a methyl group attached to a thieno ring that is fused to a pyridine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. Its classification falls under the category of carboxylic acids, specifically those containing nitrogen in a heterocyclic framework, which may confer distinct reactivity and biological properties.
The synthesis of 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid can be achieved through various methods, including:
The synthesis often requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. The use of catalysts can also enhance reaction efficiency and selectivity.
The molecular structure of 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid features:
The structural representation can be visualized using chemical drawing software or databases like PubChem.
3-Methylthieno[3,2-b]pyridine-7-carboxylic acid can participate in several types of chemical reactions:
Common reagents used in these reactions include:
The mechanism of action for 3-Methylthieno[3,2-b]pyridine-7-carboxylic acid involves its interaction with specific molecular targets within biological systems. It may act by binding to enzymes or receptors, modulating their activity. Research indicates that this compound could inhibit certain enzymes involved in inflammatory pathways, leading to potential anti-inflammatory effects. Additionally, it may influence cellular signaling pathways related to cell proliferation and apoptosis.
Relevant data regarding density, boiling point, and vapor pressure are not consistently documented across sources but are critical for practical applications.
3-Methylthieno[3,2-b]pyridine-7-carboxylic acid has several promising applications in scientific research:
The 3-methylthieno[3,2-b]pyridine-7-carboxylic acid scaffold serves as a privileged structure in drug design due to its rigid bicyclic framework and hydrogen-bonding capabilities from the carboxylic acid group. SAR studies reveal that substitutions at the 3- and 7-positions profoundly influence target engagement. As demonstrated in antitubercular agents, a 3-methyl group coupled with a 7-carboxylic acid enhances membrane permeability while maintaining planar geometry for intercalation into enzyme active sites [3] [9]. In bone anabolic agents, introduction of a 6-methyl substituent boosted potency 10-fold by optimizing hydrophobic pocket interactions, though C-6 modifications in other contexts diminished activity [6]. The carboxylic acid at C-7 is indispensable, as esterification or amide derivatization either abolishes activity (e.g., unsubstituted TPAs with IC₉₀ >100 μM) or modulates target specificity [2].
Table 1: SAR of Thienopyridine Carboxamides Against M. tuberculosis
Compound | R₁ (Position) | R₂ (Position) | M. tb IC₉₀ (μM) | Cytotoxicity (HepG2 IC₅₀, μM) |
---|---|---|---|---|
4k | CF₃ (4) | Proprietary amide (7) | 1.1 | 36 |
7a-g | H (4) | Various amides (7) | >100 | >100 |
9g | CH₃ (3) | OCH₃ (6) | 0.15* | >50* |
*Bone anabolic activity data [6]
This scaffold enables cysteine-targeted irreversible inhibition through strategic C-7 derivatization. The carboxylic acid moiety serves as an anchor for attaching electrophilic warheads (e.g., acrylamides) that form covalent bonds with non-catalytic cysteines in target proteins. In KDM5 demethylases, Cys481—located near the catalytic domain but absent in other histone demethylase families—provides a selectivity handle. Molecular modeling confirms that N-(acryloyl) derivatives of 3-methylthieno[3,2-b]pyridine-7-carboxylic acid position the acrylamide warhead within 3.5 Å of Cys481’s sulfhydryl group, enabling Michael addition [4]. This approach leverages the scaffold’s optimal geometry for warhead presentation, contrasting with non-covalent analogs that show reversible α-ketoglutarate-competitive inhibition.
Derivatives of this scaffold exhibit mechanism-based inhibition of KDM5 histone demethylases, validated through enzymatic and crystallographic studies. Compound N71—designed from 3-methylthieno[3,2-b]pyridine-7-carboxylic acid—incorporates a (dimethylamino)but-2-enamido)phenyl electrophile that covalently modifies Cys481. Key findings include:
Table 2: KDM5A Inhibitors Based on Thienopyridine Scaffold
Compound | C-7 Modification | IC₅₀ (nM) | Inhibition Reversibility | Selectivity vs. KDM4 |
---|---|---|---|---|
N70 | Non-covalent analog | 220 | Full (post-dialysis) | <10-fold |
N71 | Acrylamide warhead | 41 | Irreversible | >100-fold |
Data sourced from KDM5A inhibition studies [4]
The planar thienopyridine core mimics α-ketoglutarate’s (αKG) binding geometry, competitively displacing this essential cofactor from Fe(II) in the enzyme active site. Crystallographic analyses reveal that:
Warhead engineering focuses on balancing reactivity, selectivity, and metabolic stability. Systematic studies of acrylamide derivatives reveal:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: